molecular formula C16H12N2O3 B1638716 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid CAS No. 873208-67-4

4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid

Cat. No. B1638716
CAS RN: 873208-67-4
M. Wt: 280.28 g/mol
InChI Key: JUTSCTAOCYBXKF-UHFFFAOYSA-N
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Description

“4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid” is a chemical compound with the molecular formula C16H12N2O3 and a molecular weight of 280.28 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12N2O3/c1-10-3-2-4-13(9-10)15-18-17-14(21-15)11-5-7-12(8-6-11)16(19)20/h2-9H,1H3,(H,19,20) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties were not found in the available sources.

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibition Properties : Studies have shown that certain 1,3,4-oxadiazole derivatives are effective in inhibiting corrosion in metals. For example, derivatives like MBIMOT, EBIMOT, and PBIMOT have shown promising results in protecting mild steel surfaces in corrosive environments, particularly in sulphuric acid. These inhibitors form protective layers on the metal surface, reducing corrosion rates significantly (Ammal et al., 2018).

Liquid Crystal Technology

  • Mesogenic Materials Development : Oxadiazole derivatives have been synthesized and studied for their mesomorphic behaviors, which are critical in the development of liquid crystal technologies. For instance, certain derivatives displayed nematic phase, a liquid crystal phase, indicating potential for applications in displays and other optical technologies (Ali & Tomi, 2018).

Anticancer Research

  • Anticancer Compound Synthesis : Some 1,3,4-oxadiazole derivatives have shown potential in anticancer research. Compounds like 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole have been evaluated for their efficacy against various cancer cell lines, showing moderate to high activity in some cases (Salahuddin et al., 2014).

Material Science

  • Photoluminescent Properties in Mesogens : Research has explored the synthesis and characterization of 1,3,4-oxadiazole derivatives with photoluminescent properties. These compounds exhibit strong blue fluorescence emissions, which can be utilized in the development of optoelectronic devices (Han et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10-2-4-11(5-3-10)14-17-18-15(21-14)12-6-8-13(9-7-12)16(19)20/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTSCTAOCYBXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001204283
Record name 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid

CAS RN

873208-67-4
Record name 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873208-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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